REACTION_CXSMILES
|
[C:1]([N:4]([C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1)O)(=[O:3])[CH3:2].Cl[C:13]1[CH:18]=[N:17][CH:16]=[CH:15][N:14]=1.[H-].[Na+].CN(C)C=[O:24]>O>[C:1]([NH:4][C:6]1[CH:11]=[CH:10][C:9]([C:16]2[N:17]=[CH:18][C:13](=[O:24])[NH:14][CH:15]=2)=[CH:8][CH:7]=1)(=[O:3])[CH3:2] |f:2.3|
|
Name
|
|
Quantity
|
100 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)N(O)C1=CC=CC=C1
|
Name
|
|
Quantity
|
79 g
|
Type
|
reactant
|
Smiles
|
ClC1=NC=CN=C1
|
Name
|
|
Quantity
|
500 mL
|
Type
|
reactant
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
46 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
2500 mL
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was maintained between 20°-40° C
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled
|
Type
|
WASH
|
Details
|
washed with dichloromethane (4 times)
|
Type
|
FILTRATION
|
Details
|
filtered through diatomaceous earth
|
Type
|
ADDITION
|
Details
|
Acetic acid was slowly added
|
Type
|
CUSTOM
|
Details
|
During this addition crystalline solid formed
|
Type
|
FILTRATION
|
Details
|
this was collected by filtration
|
Type
|
WASH
|
Details
|
washed with very dilute acetic acid
|
Type
|
CUSTOM
|
Details
|
dried at 60° C.
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)NC1=CC=C(C=C1)C=1N=CC(NC1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 94.6 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |